molecular formula C15H26N4O5S2 B2695580 3-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2380194-88-5

3-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2695580
CAS No.: 2380194-88-5
M. Wt: 406.52
InChI Key: KVFDCCDDUGKKGL-UHFFFAOYSA-N
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Description

3-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a thian ring, and an imidazolidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the morpholine and thian intermediates. These intermediates are then reacted with appropriate reagents under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide include:

  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
  • 4- (4-Chloro-1,2,5-thiadiazol-3-yl)morpholine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-methylsulfonyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O5S2/c1-26(22,23)19-5-4-18(14(19)21)13(20)16-12-15(2-10-25-11-3-15)17-6-8-24-9-7-17/h2-12H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFDCCDDUGKKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2(CCSCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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